Stercobilinogen

概要

準備方法

ステコビリンゲンは、ヘムの異化作用によって人体で自然に生成されます。 腸内では、ビリルビンは細菌によってステコビリンゲンに変換されます . 工業的または実験室的な目的で、ステコビリンゲンは、嫌気的条件下で特定の細菌培養を用いてビリルビンを還元することにより合成することができます . 反応条件は、通常、変換プロセスに関与する細菌酵素の最適な活性を確保するために、特定の温度とpHレベルで制御された環境を維持することを含みます。

化学反応の分析

Formation of Stercobilinogen

This compound forms from the degradation of heme, the red pigment found in hemoglobin within red blood cells (RBCs) . The process unfolds as follows :

-

When RBCs reach the end of their lifespan, macrophages engulf and break them down.

-

Heme oxygenase, an enzyme in the endoplasmic reticulum of macrophages, opens the heme ring, resulting in biliverdin, ferric iron (Fe3+), and carbon monoxide (CO).

-

Biliverdin reductase then reduces a methylene group on the porphyrin ring, producing bilirubin, which is less conjugated than biliverdin.

-

Bilirubin is transported to the liver, where it is conjugated with glucuronic acid and secreted into the small intestine as bile.

-

In the small intestine, bacterial enzymes convert some bilirubin glucuronide back to bilirubin.

-

Bilirubin is then converted to urobilinogen by the bacterial enzyme bilirubin reductase.

-

Urobilinogen in the colon can be reduced to this compound or directly to stercobilin.

Conversion to Stercobilin

This compound is the direct precursor to stercobilin . this compound is oxidized to form stercobilin, the pigment responsible for the brown color of feces . This oxidation may occur spontaneously when feces are exposed to air .

Role in Inflammation

Research indicates that stercobilin, derived from this compound, may have pro-inflammatory effects .

-

Studies have shown that stercobilin can induce the expression of inflammation-related genes .

-

Stercobilin levels were found to be higher in the feces and plasma of ob/ob mice (a model for obesity and diabetes) compared to control mice .

-

In vitro, stercobilin significantly induced NF-κB reporter gene activities in a dose-dependent manner, suggesting its role in inflammatory pathways .

It is important to note that the concentrations of stercobilin required for NF-κB activation in vitro were significantly higher than those observed in ob/ob mice plasma, suggesting that chronic exposure to even low levels of stercobilin in vivo may contribute to inflammation .

This compound as a Biomarker

Stercobilin and its precursor, this compound, can serve as biomarkers in certain conditions . For example, a study using a mouse model of Timothy syndrome (TS2-NEO), an autism spectrum disorder (ASD) model, showed a depletion of this compound in fecal samples compared to controls . Stercobilin is a potential biomarker for diagnosing disorders at an early stage .

Other Reactions and Considerations

-

Enterohepatic Circulation: Urobilinoids, including this compound and stercobilin, can be reabsorbed in the intestine . The exact mechanisms and transporters involved in this process are not fully understood.

-

Bacterial Involvement: Certain intestinal bacteria, such as Bacteroides fragilis, Clostridium ramosum, Clostridium perfringens, and Clostridium difficile, are known to catabolize bilirubin to urobilinogen . Further research is needed to determine which bacteria are specifically involved in this compound production.

-

Analytical Methods: Stercobilin and this compound levels can be measured using techniques like liquid chromatography-mass spectrometry (LC-MS) .

| Reaction | Reactants | Products | Enzymes/Conditions | Significance |

|---|---|---|---|---|

| Heme Degradation | Heme | Biliverdin, Fe3+, CO | Heme oxygenase | Initial step in the formation of this compound |

| Biliverdin Reduction | Biliverdin | Bilirubin | Biliverdin reductase | Intermediate step |

| Bilirubin Conjugation | Bilirubin | Bilirubin glucuronide | Liver enzymes | Makes bilirubin water-soluble for excretion |

| Bacterial Conversion | Bilirubin Glucuronide | Urobilinogen, Bilirubin | Bacterial enzymes | Key step in the formation of urobilinogen |

| Reduction of Urobilinogen | Urobilinogen | This compound | Bacterial enzymes | Precursor to stercobilin |

| Oxidation | This compound | Stercobilin | Spontaneous (exposure to air) | Responsible for the brown color of feces |

| Pro-inflammatory Activity | Stercobilin | Activation of inflammatory genes | In vitro: NF-κB reporter gene assay | Potential role in chronic inflammation |

科学的研究の応用

Stercobilinogen has several scientific research applications, including:

Chemistry: It is used as a marker in studies related to the metabolism of heme and bilirubin.

Biology: This compound is studied for its role in the gut microbiome and its impact on human health.

Medicine: It is used as a diagnostic marker for liver function and certain gastrointestinal disorders.

Industry: This compound is used in the production of certain dyes and pigments.

作用機序

ステコビリンゲンは、腸内でのステコビリンへの変換によってその効果を発揮します。 関与する分子標的と経路には、ビリルビンをステコビリンゲンに、その後ステコビリンに変換する触媒作用を行う細菌酵素が含まれます . このプロセスは、体からのビリルビンの排泄と正常な腸機能の維持に不可欠です .

類似の化合物との比較

ステコビリンゲンは、ヘムの異化作用に関与する他の化合物と似ています。たとえば、以下のようなものがあります。

ウロビリンゲン: ステコビリンゲンと同様に、ウロビリンゲンはビリルビン還元の生成物であり、尿中に排泄されます.

ステコビリン: 糞便の茶色の原因となるステコビリンゲンの酸化型です.

ビリルビン: ステコビリンゲンの前駆体であり、ヘムの分解から生成されます.

ステコビリンゲンは、ビリルビンからステコビリンへの変換における中間体としての役割が独特であり、ヘムの代謝と排泄における重要性を強調しています .

類似化合物との比較

Stercobilinogen is similar to other compounds involved in the catabolism of heme, such as:

Urobilinogen: Like stercobilinogen, urobilinogen is a product of bilirubin reduction and is excreted in urine.

Stercobilin: The oxidized form of this compound, responsible for the brown color of feces.

Bilirubin: The precursor to this compound, formed from the breakdown of heme.

Stercobilinogen is unique in its role as an intermediate in the conversion of bilirubin to stercobilin, highlighting its importance in the metabolism and excretion of heme .

生物活性

Stercobilinogen, a metabolite derived from bilirubin through the action of gut microbiota, plays a significant role in various biological processes, particularly in the context of gastrointestinal health and metabolic disorders. This article delves into the biological activity of this compound, examining its formation, physiological roles, potential implications in disease states, and recent research findings.

Formation and Metabolism

This compound is produced primarily in the intestines from bilirubin, which is formed from the breakdown of heme. The conversion process involves several steps:

- Bilirubin Reduction : Bilirubin is reduced to urobilinogen by gut bacteria.

- Conversion to this compound : Urobilinogen can then be converted into this compound.

- Excretion : this compound is further oxidized to stercobilin, which is responsible for the characteristic brown color of feces.

The metabolic pathway of bilirubin to this compound highlights the crucial role of gut microbiota in human metabolism and health.

Proinflammatory Properties

Recent studies have indicated that this compound may have proinflammatory effects. In a study involving ob/ob mice, elevated levels of stercobilin were associated with increased chronic inflammation. The findings suggest that stercobilin can induce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 through activation of the NF-κB pathway . This indicates that this compound and its derivatives could play a role in inflammatory diseases.

Potential Biomarker for Disease

Given its association with inflammation and metabolic disorders, this compound has been proposed as a potential biomarker for conditions such as obesity and diabetes. In ob/ob mice, higher fecal levels of stercobilin were detected compared to control groups, suggesting its utility in monitoring disease progression or response to therapy .

Case Studies and Experimental Evidence

- Mouse Model Studies : A study demonstrated a 40-45% depletion of stercobilin in fecal samples from a mouse model (TS2-NEO) compared to controls, indicating alterations in gut microbiota composition affecting stercobilin metabolism . This depletion suggests potential links between microbial health and metabolic conditions.

- Inflammatory Response Assessment : In vitro assays using RAW264 cells showed that stercobilin induced significant NF-κB activation, confirming its role in promoting inflammatory responses .

Data Table: Summary of Key Findings on this compound

特性

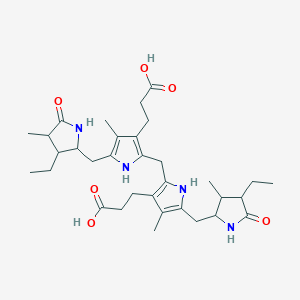

IUPAC Name |

3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethyl-3-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h16,19-21,26-27,34-35H,7-15H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGRRZVYCXLHII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(=O)NC1CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4C(C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17095-63-5 | |

| Record name | (2R,3R,4S,16S,17R,18R)-2,17-Diethyl-1,2,3,4,5,10,15,16,17,18,19,22,23,24-tetradecahydro-3,7,13,18-tetramethyl-1,19-dioxo-21H-biline-8,12-dipropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17095-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。